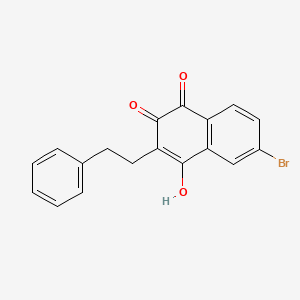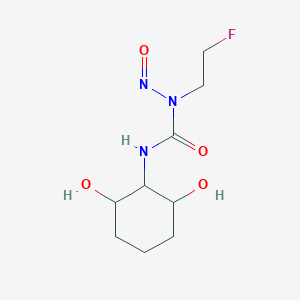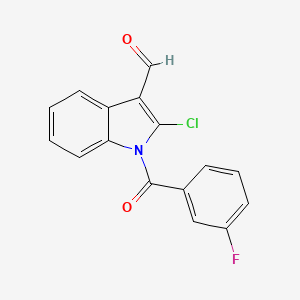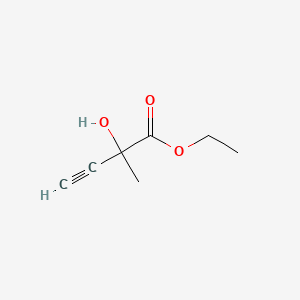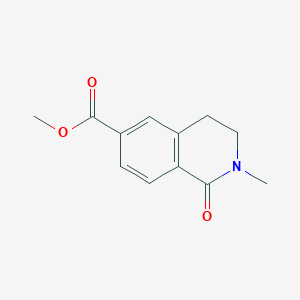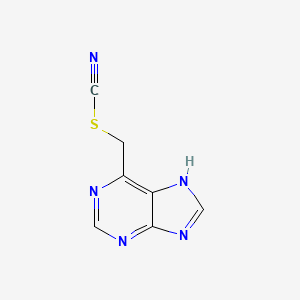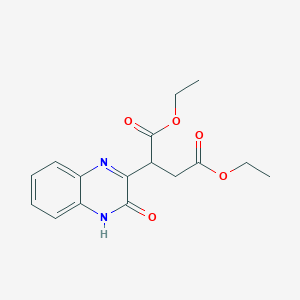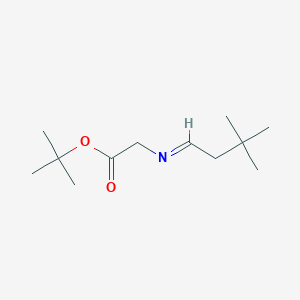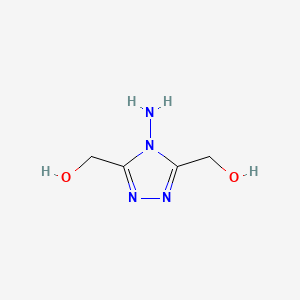
4-Amino-4H-1,2,4-triazole-3,5-dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-4H-1,2,4-triazole-3,5-dimethanol is a chemical compound with the molecular formula C4H8N4O2. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-4H-1,2,4-triazole-3,5-dimethanol can be synthesized through the condensation of glycolic acid with hydrazine hydrate. The reaction involves adding hydrazine monohydrate to 70% aqueous glycolic acid at 0°C . The resulting product is then purified through crystallization.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4H-1,2,4-triazole-3,5-dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
4-Amino-4H-1,2,4-triazole-3,5-dimethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-4H-1,2,4-triazole-3,5-dimethanol involves its adsorption onto metal surfaces, forming a protective layer that inhibits corrosion. The compound interacts with the metal surface through its nitrogen and oxygen atoms, which coordinate with metal ions, reducing the rate of corrosion . Additionally, its biological activities are attributed to its ability to interfere with microbial cell wall synthesis and enzyme functions .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2,4-triazole: A simpler analog with similar corrosion inhibition properties.
3,5-Diamino-1,2,4-triazole: Known for its use as an inhibitor of DNA synthesis and antitumor agent.
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole: Used in coordination chemistry to form spin-crossover compounds.
Uniqueness
4-Amino-4H-1,2,4-triazole-3,5-dimethanol is unique due to its dual functionality, possessing both amino and hydroxymethyl groups. This dual functionality enhances its ability to form stable complexes with metal ions, making it a more effective corrosion inhibitor compared to its analogs .
Properties
CAS No. |
21531-98-6 |
|---|---|
Molecular Formula |
C4H8N4O2 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
[4-amino-5-(hydroxymethyl)-1,2,4-triazol-3-yl]methanol |
InChI |
InChI=1S/C4H8N4O2/c5-8-3(1-9)6-7-4(8)2-10/h9-10H,1-2,5H2 |
InChI Key |
LNUNQJPIDQRJHP-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NN=C(N1N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane](/img/structure/B13993801.png)
![1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B13993805.png)
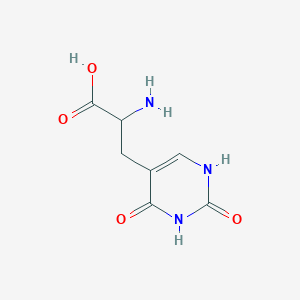
![Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13993810.png)
![9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13993814.png)
